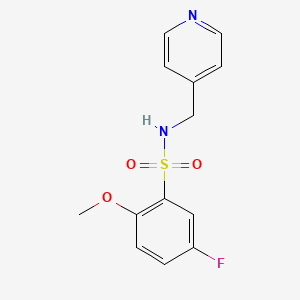
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.
Mécanisme D'action
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide activates PPARs by binding to their ligand-binding domain, which induces a conformational change in the receptor and allows it to interact with coactivator proteins. This leads to the activation of target genes involved in lipid and glucose metabolism, as well as anti-inflammatory and anticancer pathways.
Biochemical and Physiological Effects
Activation of PPARs by 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, while decreasing the expression of genes involved in lipogenesis and inflammation. It also has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide in lab experiments is its ability to selectively activate PPARs, which allows for the study of specific metabolic pathways and their regulation. However, one limitation is that its effects may vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across studies.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide. One area of interest is its potential as a therapeutic agent for metabolic disorders and cancer. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its mechanism of action and its interactions with other signaling pathways, which could lead to the development of new drugs with improved specificity and efficacy. Finally, research is needed to optimize the synthesis method and improve the yield and purity of 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide for use in lab experiments and drug development.
Méthodes De Synthèse
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide can be synthesized by reacting 3-chlorophenol with 2-methylphenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with ammonia to yield 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide is widely used in scientific research as a PPAR activator. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, and their activation has been shown to have therapeutic potential in the treatment of various metabolic disorders, including type 2 diabetes, dyslipidemia, and obesity. 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide has also been shown to have anti-inflammatory and anticancer properties.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-5-2-3-8-14(11)17-15(18)10-19-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYMZIGXRWCVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5154820.png)
![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B5154823.png)
![3-(2-propyn-1-yl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5154833.png)

![3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B5154843.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5154851.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5154860.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5154871.png)
![1,4-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5154879.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5154891.png)
![N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5154912.png)

![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)
![N-ethyl-5-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5154934.png)